Product packaging for Indenolol(Cat. No.:CAS No. 106656-86-4)

Indenolol

Cat. No.: B3417476
CAS No.: 106656-86-4
M. Wt: 247.33 g/mol
InChI Key: MPGBPFMOOXKQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indenolol is a beta-adrenergic receptor blocking agent investigated for its antihypertensive and potential cardiovascular applications . As a non-selective beta-blocker, it antagonizes both beta-1 and beta-2 adrenergic receptors, leading to a decrease in heart rate, reduction in the force of myocardial contraction, and a subsequent lowering of blood pressure . Research indicates that this compound demonstrates efficacy in reducing blood pressure in a dose-dependent manner, with one study showing a maximum reduction of 26 mm Hg for systolic and 17 mm Hg for diastolic pressure . Its hemodynamic profile is notable for reducing vascular resistance, which contributes to its antihypertensive effect without significantly altering stroke volume or ejection fraction . In a comparative study, this compound proved significantly more effective than metoprolol in decreasing resting blood pressure values . The compound has also been studied for its central nervous system effects, with research suggesting a potential central beta-adrenergic blocking mechanism that may contribute to its action . With the chemical formula C15H21NO2 and a molar mass of 247.338 g·mol⁻¹, this compound is a small molecule that can be identified by its CAS number, 60607-68-3 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO2 B3417476 Indenolol CAS No. 106656-86-4

Properties

IUPAC Name

1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGBPFMOOXKQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride)
Record name Indenolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70866817
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106656-86-4, 60607-68-3
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106656-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indenolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Hydroxy-3-isopropylaminopropoxy)indene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106656864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indenolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GU15N96I8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

147-148
Details U.S. Patent 4,045,482.
Record name Indenolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Advanced Synthetic Methodologies and Chemical Derivations of Indenolol

Pioneering Synthetic Routes for Indenolol (B1671870)

The foundational synthetic routes for compounds like this compound often involve the construction of the core ring system and the subsequent attachment of the characteristic propanolamine (B44665) moiety. While specific detailed "pioneering" routes solely focused on this compound are not extensively detailed in the immediate search results, the synthesis of related indenol structures provides insight into potential early approaches. One method for preparing indenols involves a ytterbium(III) triflate catalyzed tandem Friedel-Crafts alkylation/hydroarylation of propargylic alcohols with phenols. This reaction offers a straightforward, one-step route to bioactive indenols and their derivatives under mild conditions, achieving moderate to excellent yields and regioselectivity. nih.gov Such methodologies likely formed the basis for early explorations into synthesizing the indenol core of this compound.

The propanolamine side chain, common to many beta-blockers, is typically introduced through reactions involving epoxides or halohydrins with amines. A general approach for synthesizing beta-blockers like propranolol (B1214883), which shares the propanolamine structure, involves the reaction between a naphthol derivative (analogous to the indenol core) and isopropylamine. semanticscholar.org Early syntheses of this compound would have likely combined methods for constructing the indenol core with established procedures for adding the propanolamine side chain.

Contemporary Chemical Synthesis Protocols and Optimization Strategies for this compound Analogs

Contemporary synthesis protocols for this compound analogs leverage advanced organic chemistry techniques and aim for improved efficiency, yield, and selectivity. While specific detailed protocols for this compound analogs are not extensively described in the provided results, research on the synthesis of other indane-fused derivatives and beta-blocker analogs highlights current strategies.

Modern approaches often involve optimized coupling reactions, catalytic methods, and potentially flow chemistry techniques for enhanced control and scalability. mdpi.comnih.gov For instance, the synthesis of other indane-fused derivatives has been achieved through strategies like DBU-promoted intramolecular crossed aldol (B89426) reactions, demonstrating high diastereoselectivities in some cases. researchgate.net Optimization strategies in contemporary synthesis frequently focus on maximizing reaction yield and purity. nih.gov This can involve systematic screening of reaction conditions, including catalysts, solvents, temperature, and reaction time, often aided by automated synthesis platforms. nih.govnih.gov

Research into novel derivatives of related structures, such as indanone derivatives or propranolol analogs, employs various reactions like esterification, oxidation-reduction, and alkylation to modify functional groups and explore structure-activity relationships. semanticscholar.orgnih.gov These methods are applicable to the synthesis of novel this compound derivatives as well.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

This compound possesses chiral centers, leading to the existence of stereoisomers, specifically enantiomers and potentially diastereomers if additional chiral centers are present in derivatives. The stereochemistry of beta-blockers is crucial as different stereoisomers can exhibit distinct pharmacological profiles.

Achieving stereoselective synthesis, where one stereoisomer is preferentially formed, is a significant goal in the synthesis of chiral drugs. While the provided search results primarily focus on the separation of this compound stereoisomers rather than their stereoselective synthesis, the techniques used for separation underscore the existence and importance of these isomers.

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), are commonly employed for resolving the enantiomers and diastereomers of beta-blockers, including this compound. tandfonline.comresearchgate.nettandfonline.com Studies have reported the resolution of the four enantiomers of this compound using HPLC on a Chiralcel OD column. researchgate.net Another study achieved partial separation of this compound enantiomers using a urea-type chiral stationary phase. tandfonline.com

The determination of stereoisomers often involves converting enantiomers into diastereomeric derivatives using chiral derivatizing reagents, which can then be separated on achiral columns. researchgate.netresearchgate.netresearchgate.net This strategy has been applied to related beta-blockers like nadolol, which has multiple chiral centers. researchgate.net

While direct stereoselective synthesis routes for this compound enantiomers are not explicitly detailed, the methodologies for stereoselective synthesis of other chiral compounds, such as asymmetric dihydroxylation or the use of chiral catalysts and starting materials, would be relevant approaches for achieving stereocontrol in this compound synthesis. tandfonline.comethz.ch

Design and Synthesis of Novel this compound Derivatives for Pharmacological Probing

The design and synthesis of novel this compound derivatives are driven by the desire to discover compounds with improved pharmacological properties, altered selectivity profiles, or novel mechanisms of action. This process typically involves modifying the core structure or the side chain of this compound and then synthesizing these new chemical entities for biological evaluation.

The design phase often involves considering structure-activity relationships (SAR) to predict how chemical modifications might impact binding to adrenergic receptors or other potential targets. nih.gov Based on these design principles, synthetic routes are devised to construct the target derivatives.

Examples from related fields illustrate this process. Researchers have designed and synthesized novel indanone derivatives and evaluated them for activity against targets like acetylcholinesterase for cognitive dysfunction. nih.gov Similarly, novel propranolol derivatives have been synthesized through reactions like esterification, oxidation, and alkylation to improve properties such as water solubility. semanticscholar.org

The synthesis of these novel derivatives often requires multi-step organic synthesis, utilizing a range of reaction types and purification techniques such as column chromatography and HPLC. semanticscholar.orgfindaphd.com The synthesized compounds are then subjected to pharmacological testing to probe their interactions with biological targets and assess their potential therapeutic utility. This iterative process of design, synthesis, and pharmacological evaluation is central to drug discovery efforts.

Molecular and Cellular Pharmacology of Indenolol

Ligand-Receptor Binding Kinetics and Thermodynamics of Indenolol (B1671870) at Adrenergic Receptors

The binding of this compound to beta-adrenergic receptors involves specific kinetic and thermodynamic parameters that govern its affinity and interaction profile.

Dissociation Constants (Ki) and Affinity Profiling for Beta-1 and Beta-2 Adrenoceptors

This compound is characterized as a non-selective beta-blocker, indicating its ability to bind to both β1 and β2 adrenoceptors. patsnap.com While specific Ki values for this compound binding to human β1 and β2 receptors were not extensively detailed in the search results, the classification as non-selective implies comparable affinities for both subtypes. In contrast, some beta-blockers exhibit selectivity for one subtype over the other, which is reflected in differing Ki values. For example, studies on other beta-blockers highlight the importance of hydrophobicity and electrostatic interactions in determining binding kinetics and affinity at β1 and β2 adrenoceptors. nih.gov

Receptor Occupancy Dynamics in Cellular Models

Receptor occupancy refers to the proportion of receptors bound by a ligand at a given concentration. Studies involving beta-adrenergic receptors and various ligands have demonstrated that receptor occupancy dynamics can be assessed in cellular models. nih.goveurofins.com The binding of ligands to beta-adrenergic receptors is generally rapid and reversible. nih.gov While specific data on this compound's receptor occupancy dynamics in cellular models were not found, the principle of receptor occupancy is fundamental to understanding the cellular effects of beta-blockers. The rate of receptor occupancy can be influenced by factors such as the ligand's association rate (kon) and its concentration. nih.gov

Agonist and Antagonist Properties of this compound at Beta-Adrenergic Receptors

This compound functions primarily as a beta-adrenergic antagonist, meaning it blocks the effects of endogenous agonists like epinephrine (B1671497) and norepinephrine (B1679862) at these receptors. patsnap.compatsnap.comcvpharmacology.com However, some beta-blockers can also exhibit intrinsic sympathomimetic activity (ISA), acting as partial agonists. cvpharmacology.comnih.gov

Characterization of Intrinsic Sympathomimetic Activity (ISA) at the Molecular Level

Intrinsic sympathomimetic activity (ISA) refers to the ability of a beta-blocker to partially activate the beta-adrenergic receptor while simultaneously preventing the binding of full agonists. cvpharmacology.com this compound has been shown to possess vascular intrinsic sympathomimetic activity. ncats.ioresearchgate.netnih.gov This was demonstrated in studies where this compound caused vasodilation of forearm arterioles, an effect that was blocked by propranolol (B1214883), another beta-blocker. researchgate.netnih.gov At the molecular level, ISA is thought to result from a modest beta-adrenergic receptor-mediated stimulation of adenylyl cyclase activity. nih.gov Studies on other beta-blockers with ISA have shown they can stimulate cyclic AMP accumulation, particularly in the presence of substances like forskolin. nih.gov This suggests that partial agonists can induce the formation of a ternary complex with the receptor and the guanine (B1146940) nucleotide-binding protein to some extent. nih.govnih.gov

Receptor Selectivity and Functional Specificity of this compound

This compound is classified as a non-selective beta-adrenoceptor antagonist, affecting both β1 and β2 receptors. patsnap.comdrugfuture.comdrugbank.com This lack of significant selectivity distinguishes it from cardioselective beta-blockers, which primarily target β1 receptors. cvpharmacology.comdrugbank.com The functional specificity of this compound arises from its antagonistic action at these receptors, leading to a reduction in sympathetic nervous system activity. patsnap.com This results in decreased heart rate, reduced force of cardiac contraction, and vasodilation, contributing to its effects on blood pressure and heart workload. patsnap.compatsnap.com The vascular intrinsic sympathomimetic activity observed with this compound adds another layer to its functional profile, suggesting a partial agonist effect specifically on vascular beta-adrenoceptors. researchgate.netnih.gov

Downstream Cellular Signaling Pathway Modulation by this compound

Beta-adrenergic receptors are coupled to Gs proteins, which, upon activation by agonists, stimulate adenylyl cyclase. cvpharmacology.comdrugbank.com Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger that activates protein kinase A (PKA). drugbank.comdrugbank.com PKA then phosphorylates various downstream targets, leading to a cascade of cellular responses. drugbank.comdrugbank.com As a beta-adrenergic antagonist, this compound blocks the binding of agonists, thereby inhibiting the activation of this Gs-adenylyl cyclase-cAMP-PKA pathway. cvpharmacology.comdrugbank.com This inhibition leads to a reduction in the downstream effects mediated by this pathway, such as increased heart rate and contractility in cardiomyocytes. patsnap.comdrugbank.com The intrinsic sympathomimetic activity of this compound, where present, would suggest a partial, albeit reduced, stimulation of this pathway compared to full agonists. nih.gov Beta-adrenergic receptors are also involved in other signaling pathways, including those related to calcium handling and potentially other downstream cascades, although the primary well-established pathway modulated by beta-blockers is the Gs-coupled adenylyl cyclase pathway. drugbank.comgenome.jpkegg.jp

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound71955

Data Tables

PropertyDescription
Beta-1 Adrenoceptor AffinityBinds (non-selective)
Beta-2 Adrenoceptor AffinityBinds (non-selective)
Intrinsic Sympathomimetic Activity (ISA)Present (vascular) ncats.ioresearchgate.netnih.gov
Primary Mechanism of ActionBeta-adrenergic receptor antagonism patsnap.compatsnap.comcvpharmacology.com

This table summarizes key pharmacological properties of this compound based on the available information.

Adenylyl Cyclase Activity and cAMP Production Regulation

Beta-adrenergic receptors are G-protein coupled receptors (GPCRs) that typically couple to Gs proteins. genome.jpwikipedia.org. Upon activation by agonists, the activated Gs protein stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) genome.jpwikipedia.orgiiab.me. cAMP acts as a crucial second messenger in various cellular processes genome.jpwikipedia.org.

As a beta-adrenergic receptor antagonist, this compound blocks the binding of agonists like epinephrine and norepinephrine to these receptors patsnap.compatsnap.com. This blockade prevents the activation of Gs proteins and, consequently, inhibits the stimulation of adenylyl cyclase. The result is a reduction in the production of intracellular cAMP genome.jpwikipedia.org. This decrease in cAMP levels is a key mechanism by which this compound exerts its negative chronotropic (decreased heart rate) and negative inotropic (reduced force of contraction) effects in the heart, as these processes are positively regulated by the cAMP pathway patsnap.comgenome.jp.

Protein Kinase A (PKA) Pathway Engagement

Cyclic AMP is a primary activator of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase genome.jpsigmaaldrich.comwikipedia.org. PKA is a serine/threonine kinase that phosphorylates a wide range of cellular proteins, modulating their activity and influencing various cellular functions, including metabolism, muscle contraction, and gene transcription genome.jpsigmaaldrich.comwikipedia.org.

In the context of beta-adrenergic signaling, the reduction in cAMP levels caused by this compound's blockade of beta receptors leads to decreased activation of PKA genome.jpsigmaaldrich.com. With less active PKA, the phosphorylation of its downstream targets is reduced. In cardiac myocytes, for instance, PKA phosphorylates proteins involved in calcium handling and myofilament sensitivity, ultimately affecting contractility and relaxation wikipedia.orgresearchgate.net. By reducing PKA activity, this compound contributes to the decrease in myocardial contractility patsnap.comgenome.jp.

G-Protein Coupled Receptor (GPCR) Signaling Bias

GPCR signaling bias, also known as functional selectivity, refers to the ability of different ligands binding to the same receptor to preferentially activate distinct downstream signaling pathways mdpi.comscienceopen.comlih.lunih.gov. While GPCRs can couple to multiple types of G proteins (Gs, Gi, Gq, G12/13) and also interact with arrestins, biased ligands can stabilize specific receptor conformations that favor coupling to certain signaling partners over others mdpi.comscienceopen.comnih.gov.

The available information primarily characterizes this compound as a beta-adrenergic receptor antagonist patsnap.compatsnap.comnih.gov. However, some beta-blockers exhibit ISA, meaning they can act as partial agonists and cause a low level of receptor stimulation wikipedia.orgnih.gov. This partial agonism could theoretically introduce a degree of signaling bias, where the receptor might preferentially engage certain pathways even while being blocked from full activation by endogenous agonists. Studies have shown this compound to have slight ISA nih.govnih.gov. This vascular intrinsic sympathomimetic activity observed with this compound suggests a potential for biased signaling at vascular beta-adrenoceptors, leading to vasodilation which was antagonized by propranolol nih.gov. While the precise nature and extent of this compound's potential signaling bias beyond this observed ISA require further detailed investigation into its interaction profiles with different G proteins and arrestins, the concept of ISA itself implies a deviation from a purely neutral antagonism.

Comparative Molecular Pharmacology of this compound with Other Beta-Blocker Compounds

This compound's molecular pharmacology can be compared to that of other beta-blockers based on properties such as selectivity for beta-receptor subtypes, presence or absence of ISA, and MSA.

Beta-blockers are broadly classified as non-selective (blocking both beta-1 and beta-2 receptors) or cardioselective (having a greater affinity for beta-1 receptors) bpac.org.nzwikipedia.org. This compound is described as a non-selective beta-blocker patsnap.com. In contrast, drugs like atenolol (B1665814) and bisoprolol (B1195378) are considered cardioselective bpac.org.nzdrugbank.com. This difference in selectivity influences the range of tissues affected; non-selective beta-blockers can impact bronchial smooth muscle (mediated by beta-2 receptors), which is a consideration in patients with respiratory conditions patsnap.combpac.org.nz.

The presence of ISA is another distinguishing feature among beta-blockers wikipedia.org. This compound has been shown to possess slight ISA nih.govnih.gov. Beta-blockers with ISA, such as pindolol (B1678383) and acebutolol, may cause less bradycardia and peripheral vasoconstriction compared to those without ISA, like propranolol wikipedia.orgnih.gov. A comparative study on the treatment of essential tremor suggested that beta-blockers with a very slight ISA and marked MSA, such as this compound, might be particularly suitable for long-term treatment nih.gov. Propranolol, which showed a stronger anti-tremor effect but lacked ISA, was associated with symptoms of heart failure in some cases during long-term administration, which subsided upon switching to this compound nih.gov.

Membrane-stabilizing activity is another property that varies among beta-blockers wikipedia.orgnih.gov. This compound has been noted to have marked MSA nih.gov. This property is thought to contribute to the antiarrhythmic effects of some beta-blockers by altering the electrophysiological properties of cell membranes patsnap.comnih.gov. Propranolol also exhibits MSA, generally considered to be more marked than that of metoprolol (B1676517) or timolol (B1209231) wikipedia.org.

The comparative molecular pharmacology highlights that while this compound shares the core mechanism of beta-adrenergic receptor blockade with other drugs in its class, its specific profile of non-selectivity, slight ISA, and marked MSA contributes to its unique pharmacological characteristics and potential therapeutic applications patsnap.comnih.govnih.gov.

Beta-BlockerSelectivityIntrinsic Sympathomimetic Activity (ISA)Membrane Stabilizing Activity (MSA)
This compoundNon-selectiveSlight nih.govnih.govMarked nih.gov
PropranololNon-selectiveAbsent nih.govMarked wikipedia.org
AtenololCardioselectiveAbsent wikipedia.orgAbsent wikipedia.org
BisoprololCardioselectiveAbsent wikipedia.orgAbsent wikipedia.org
PindololNon-selectivePresent wikipedia.orgPresent wikipedia.org
AcebutololCardioselectivePresent wikipedia.orgPresent wikipedia.org

Note: This table provides a general comparison based on common characteristics; the extent of ISA and MSA can vary and may be concentration-dependent.

Structure Activity Relationship Sar Studies of Indenolol and Its Analogs

Elucidation of Structural Determinants for Beta-Adrenergic Receptor Binding and Selectivity

The pharmacological activity of indenolol (B1671870) and its analogs is intrinsically linked to the core aryloxypropanolamine scaffold. This structure comprises three key components: an aromatic indenyl ring system, an ether linkage, and a propanolamine (B44665) side chain. SAR studies on a broad range of β-blockers have established fundamental principles that also apply to this compound.

The aromatic moiety of this compound, the indene (B144670) ring, plays a crucial role in the initial recognition and binding to the β-adrenergic receptor. The nature and substitution pattern on this ring system significantly influence both the potency and selectivity of the compound. While this compound itself is non-selective, meaning it blocks both β1 and β2 receptors, modifications to this aromatic portion in other aryloxypropanolamine analogs have been shown to impart selectivity. For instance, para-substitution on the aromatic ring is often associated with β1-selectivity.

The propanolamine side chain is another critical determinant of activity. The hydroxyl group on the second carbon of this chain is essential for forming a key hydrogen bond with a conserved aspartate residue in the binding pocket of the β-adrenergic receptor. The secondary amine, typically substituted with a bulky alkyl group like an isopropyl or tert-butyl group, is also vital for high-affinity binding. In this compound, the N-isopropyl group is a common feature among many potent β-blockers.

The following table summarizes the general SAR for aryloxypropanolamine β-blockers, which provides a framework for understanding the activity of this compound analogs:

Structural FeatureModificationImpact on Activity
Aromatic Ring Substitution Pattern (ortho, meta, para)Influences potency and selectivity (e.g., para-substitution can enhance β1-selectivity).
Nature of SubstituentsElectron-withdrawing or donating groups can modulate binding affinity.
Ether Linkage ---Connects the aromatic ring to the side chain, providing optimal spacing.
Propanolamine Chain Hydroxyl GroupEssential for hydrogen bonding with the receptor; (S)-enantiomer is more active.
Amino GroupMust be a secondary amine for optimal activity.
N-Alkyl SubstituentBulky groups (e.g., isopropyl, tert-butyl) are preferred for high potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR models can predict their β-blocking potency and selectivity based on various molecular descriptors.

Computational Approaches for Predicting Receptor Interactions

While specific QSAR studies exclusively focused on a large series of this compound analogs are not extensively reported in publicly available literature, the principles from broader studies on aryloxypropanolamine β-blockers are applicable. These studies often employ methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to build predictive models.

These computational models can help in the rational design of new this compound derivatives with potentially improved properties. By analyzing the coefficients of the descriptors in a QSAR equation, chemists can infer which structural modifications are likely to enhance or diminish the desired biological activity.

Topological Indices and Molecular Descriptors in this compound SAR

A variety of molecular descriptors can be used in QSAR modeling of β-blockers like this compound. These descriptors encode different aspects of the molecular structure:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions with the receptor.

The table below illustrates some common descriptors used in QSAR studies of β-blockers.

Descriptor TypeExampleInformation Encoded
Topological Wiener IndexMolecular branching
Kier & Hall Connectivity IndicesMolecular size and shape
Electronic Dipole MomentPolarity and charge distribution
HOMO/LUMO EnergiesElectron-donating/accepting ability
Hydrophobic logPLipophilicity

Pharmacophore Development and Molecular Docking Simulations for this compound-Receptor Complexes

Pharmacophore modeling and molecular docking are powerful computational tools used to understand and predict the interaction between a ligand like this compound and its receptor at a three-dimensional level.

Molecular docking simulations can provide a more detailed view of the binding of this compound within the β-adrenergic receptor's binding pocket. These simulations can predict the preferred orientation of this compound and identify the specific amino acid residues involved in the interaction. Key interactions for aryloxypropanolamine β-blockers, and therefore likely for this compound, include:

Hydrogen bonding between the hydroxyl group of the propanolamine side chain and an aspartate residue (e.g., Asp113 in the β2-adrenergic receptor).

Hydrogen bonding between the ether oxygen and other residues.

Ionic interaction between the protonated amine and the same aspartate residue.

Hydrophobic interactions between the indenyl ring of this compound and hydrophobic pockets within the receptor, formed by residues such as tryptophan and phenylalanine.

Conformational Analysis and Stereochemical Impact on this compound’s Pharmacological Profile

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group in the propanolamine side chain. This stereochemistry has a profound impact on its pharmacological activity.

It is a well-established principle for β-blockers that the (S)-enantiomer is significantly more potent in blocking β-adrenergic receptors than the (R)-enantiomer. This stereoselectivity arises from the specific three-dimensional arrangement of the functional groups required for optimal interaction with the chiral binding site of the receptor. The (S)-configuration correctly orients the hydroxyl and amino groups for their critical hydrogen bonding and ionic interactions.

Preclinical Mechanistic Investigations of Indenolol in Biological Systems

In Vitro Studies on Isolated Organ and Cellular Models

In vitro studies provide controlled environments to investigate the direct effects of Indenolol (B1671870) on specific biological preparations, such as isolated tissues or cell cultures, allowing for detailed analysis of its mechanistic interactions.

Electrophysiological Effects in Isolated Cardiac Tissues

Studies investigating the electrophysiological effects of this compound in isolated cardiac tissues would typically examine its influence on parameters such as heart rate, contractility, and electrical conduction velocity. Beta-adrenergic receptors are integral to regulating cardiac function, and their blockade by agents like this compound can modulate these electrophysiological properties patsnap.compatsnap.com. While general cardiac electrophysiology and the effects of beta-blockers on heart rhythm are well-established duke.edufrontiersin.orgivfcmg.commedparkhospital.com, specific detailed findings on the direct electrophysiological effects of this compound in isolated cardiac tissue preparations were not prominently featured in the search results. Research in this area would involve techniques using isolated heart muscle or cardiac cell lines to measure changes in action potentials, ion channel activity, and other electrical signals upon exposure to this compound.

Vascular Reactivity and Smooth Muscle Relaxation Studies

Investigations into the effects of this compound on vascular reactivity and smooth muscle relaxation are crucial for understanding its impact on blood pressure regulation. Beta-adrenergic receptors are present in vascular smooth muscle, and their activation or blockade can influence vascular tone mdpi.comnih.govnih.gov. This compound has been shown to exert effects on vascular resistance. In studies involving hypertensive patients, infusion of this compound into the brachial artery resulted in a dose-dependent increase in forearm blood flow at higher infusion rates nih.gov. This vasodilation was found to be mediated by beta-adrenoceptor stimulation, indicating vascular intrinsic sympathomimetic activity of this compound nih.gov. This partial agonist activity at vascular beta-adrenoceptors may contribute to its therapeutic action nih.gov.

Cellular Proliferation and Apoptosis Modulation in Beta-Adrenergic Responsive Cells

Beta-adrenergic receptors are expressed on various cell types, and their signaling can influence cellular processes such as proliferation and apoptosis nih.govmdpi.comgoogleapis.com. While the search results discuss the effects of beta-adrenergic antagonists, such as propranolol (B1214883), on cell proliferation and apoptosis in contexts like cancer nih.govmdpi.commdpi.comnih.gov, specific in vitro studies detailing how this compound modulates these processes in beta-adrenergic responsive cells were not extensively found. Research in this area would typically involve exposing cell lines expressing beta-adrenergic receptors to this compound and assessing changes in cell growth rates, markers of apoptosis (programmed cell death), and relevant signaling pathways.

In Vivo Studies in Animal Models Focused on Physiological Mechanisms

In vivo studies utilizing animal models allow for the investigation of this compound's effects within a complex biological system, providing insights into its impact on integrated physiological functions. Various animal models, particularly rodent models like the Spontaneously Hypertensive Rat (SHR), are commonly used in hypertension research to mimic aspects of human disease nih.govfrontiersin.org.

Hemodynamic Regulation in Hypertensive Animal Models

Studies in hypertensive animal models would assess this compound's effects on key hemodynamic parameters such as blood pressure, heart rate, cardiac output, and systemic vascular resistance. While the search results refer to the antihypertensive activity of this compound and its effects on hemodynamics in studies involving hypertensive patients nih.govnih.govnih.gov, detailed data specifically from hypertensive animal models regarding the precise mechanisms of hemodynamic regulation by this compound were not extensively provided. In hypertensive patients, acute administration of this compound (120 mg oral dose) significantly reduced systolic and diastolic blood pressure and decreased heart rate nih.govnih.gov. The hemodynamic profile was characterized by a decrease in cardiac index without significant changes in systemic vascular resistance in one study nih.gov, although another notes a reduction in blood pressure and heart workload patsnap.com. The effect on heart rate appeared dose-dependent, with a lower dose (60 mg) not affecting heart rate while a higher dose (120 mg) decreased it in hypertensive patients nih.gov.

Modulation of Renal and Peripheral Vascular Resistance in Preclinical Models

The modulation of renal and peripheral vascular resistance is a significant aspect of blood pressure control. Preclinical studies would investigate how this compound affects blood flow and resistance in these specific vascular beds in animal models. In a study involving hypertensive patients, acute administration of this compound increased both renal and leg blood flow, leading to a considerable reduction in vascular resistance in these districts nih.gov. The percent reduction of renal vascular resistance showed a significant correlation with the percent reduction of mean blood pressure nih.gov. This suggests that this compound's antihypertensive activity is associated with marked vasodilation in the renal and muscular vasculature nih.gov. While this finding is from a study in humans, it provides insight into a potential mechanism that would be further explored in preclinical animal models to understand the underlying physiological pathways. Beta-blockers can also influence the renin-angiotensin-aldosterone system, which plays a role in renal function and blood pressure regulation, by reducing renin release patsnap.com.

Data Table: Hemodynamic Effects of Acute Oral this compound (120 mg) in Hypertensive Patients

ParameterChange from Placebo (Mean ± SD)Source
Systolic Blood Pressure (mmHg)-27.9 ± unknown nih.gov
Diastolic Blood Pressure (mmHg)-17.1 ± unknown nih.gov
Heart Rate (bpm)Decreased nih.govnih.gov
Cardiac IndexDecreased nih.gov
Systemic Vascular ResistanceNo significant change nih.gov
Renal Blood FlowIncreased nih.gov
Renal Vascular ResistanceConsiderably Reduced nih.gov
Leg Blood FlowIncreased nih.gov
Leg Vascular ResistanceConsiderably Reduced nih.gov

Note: Specific standard deviation values for blood pressure changes were not available in the provided snippet nih.gov.

Data Table: Dose-Dependent Heart Rate Effect of this compound in Hypertensive Patients

This compound Daily DoseEffect on Heart RateSource
60 mgDid not affect nih.gov
120 mgDecreased nih.gov

Autonomic Nervous System Regulation and Cardioprotective Mechanisms in Animal Models

The autonomic nervous system (ANS) plays a crucial role in regulating cardiovascular function, and its dysregulation is implicated in various cardiac disorders frontiersin.org. Beta-adrenergic blockers like this compound are known to modulate the ANS by blocking the effects of adrenaline and noradrenaline wikipedia.orgdrugbank.com. Studies in animal models have explored how this compound influences autonomic balance and its subsequent cardioprotective effects.

Research in preclinical models has demonstrated that modulating the cardiac autonomic nervous system can offer cardioprotective benefits, including reducing cardiac arrhythmia events and improving cardiac function frontiersin.org. While specific detailed findings on this compound's direct impact on autonomic nervous system regulation and cardioprotection in animal models were not extensively available in the search results, the known class effects of beta-blockers provide a framework for understanding its potential mechanisms. Beta-blockers generally reduce heart rate, myocardial contractility, and blood pressure by inhibiting sympathetic nervous system activity wikipedia.orgdrugbank.com. This reduction in cardiac workload can be cardioprotective. Further detailed studies specifically on this compound in various animal models of cardiac disease would be necessary to fully delineate its unique effects on autonomic regulation and cardioprotective mechanisms.

Anti-Arrhythmic Mechanisms in Experimental Arrhythmia Models

Cardiac arrhythmias are disorders of heart rhythm resulting from abnormalities in impulse generation, impulse conduction, or a combination of both bioline.org.br. Experimental arrhythmia models are widely used to investigate the efficacy and mechanisms of anti-arrhythmic drugs bioline.org.brymaws.com.

Beta-adrenergic blockers, as a class, are known to have anti-arrhythmic properties bioline.org.br. Their mechanisms include reducing heart rate, decreasing intracellular calcium overload, and inhibiting afterdepolarization-mediated automaticity bioline.org.br. They can also affect impulse conduction and refractoriness bioline.org.br.

Experimental models of arrhythmias, such as those involving induced atrial fibrillation or ventricular arrhythmias, are used to test drug effectiveness ymaws.commdpi.comfrontiersin.org. Reentry is a significant mechanism underlying many arrhythmias, and drugs that affect conduction and repolarization can be anti-arrhythmic ymaws.com.

Investigation of this compound’s Impact on Metabolic Pathways and Gene Expression in Preclinical Contexts

Preclinical studies also investigate the broader impact of compounds on metabolic pathways and gene expression, providing insights into potential off-target effects or additional therapeutic benefits.

Insulin (B600854) plays a central role in glucose metabolism, regulating glucose uptake and utilization nih.gov. Insulin resistance is a key feature of metabolic disorders like type 2 diabetes frontiersin.orgmdpi.com. Animal models of diabetes and insulin resistance are used to study the effects of interventions on glycemic control and insulin sensitivity frontiersin.org.

Some studies suggest that certain compounds can influence insulin sensitivity and glucose homeostasis by modulating metabolic pathways and gene expression mdpi.comnih.gov. For example, activation of PPARγ has been shown to improve whole-body insulin sensitivity and glycemic control in animal models of type 2 diabetes mdpi.com.

Specific research detailing this compound's effects on glycemic control and insulin sensitivity in animal models was not found in the provided search results. However, given that beta-blockers can have complex effects on glucose metabolism, further investigation would be needed to understand any potential impact of this compound in this area.

Lipid metabolism is another critical area of investigation in preclinical studies, particularly due to its links to cardiovascular disease and metabolic disorders amegroups.orgfrontiersin.orgnih.gov. Dysregulation of lipid metabolism can lead to the accumulation of lipids in various tissues, contributing to conditions like hepatic steatosis and insulin resistance frontiersin.orgscielo.org.mx.

Preclinical studies utilize animal models and in vitro systems to assess how compounds affect lipid synthesis, oxidation, and transport frontiersin.orgnih.gov. For instance, some compounds have been shown to reduce lipid accumulation in the liver and improve lipid profiles in animal models frontiersin.orgnih.gov.

Information specifically on how this compound alters lipid metabolism in preclinical studies was not found in the provided search results. Evaluating this compound's impact on lipid parameters, such as triglyceride and cholesterol levels, and its effects on key enzymes and pathways involved in lipid metabolism would be important for a comprehensive understanding of its preclinical profile.

Gene expression profiling is a powerful tool used in preclinical research to understand how a compound affects the activity of genes in specific tissues nih.govnih.gov. This can reveal the molecular mechanisms underlying a compound's effects, identify potential biomarkers, and uncover off-target effects nih.govresearchgate.net.

Studies involving gene expression profiling typically involve administering the compound to animal models or cell cultures and then analyzing changes in mRNA levels in target tissues using techniques like microarrays or RNA sequencing nih.govnih.gov. This can help identify pathways and biological processes that are modulated by the compound nih.govnih.gov.

While the search results discuss gene expression profiling in the context of other compounds and conditions, there were no specific findings on gene expression profiling in target tissues following this compound administration. Such studies would be valuable for understanding the molecular footprint of this compound and identifying the specific genes and pathways it influences in relevant tissues, such as cardiac tissue or tissues involved in metabolic regulation.

Data Tables

Based on the available information, detailed quantitative data specifically for this compound across all requested preclinical areas was not found to construct comprehensive data tables. The search results provided general information about the mechanisms studied for beta-blockers and in various preclinical models, rather than specific experimental results for this compound's effects on autonomic regulation, anti-arrhythmic activity, glycemic control, lipid metabolism, or gene expression.

Pharmacokinetic and Biotransformation Research of Indenolol

Absorption and Distribution Mechanisms in Animal Models

The absorption of indenolol (B1671870) has been examined in animal species such as rats. Following nasal administration of this compound at a dose of 5 mg/kg, peak drug levels in the blood of rats were observed within 10 minutes researchgate.net. This rapid attainment of peak concentration suggests efficient absorption via the nasal route in this preclinical model researchgate.net.

Detailed mechanisms of this compound's absorption across biological membranes in various animal tissues (e.g., involvement of transporters, passive diffusion) and comprehensive distribution patterns (e.g., volume of distribution, tissue-specific accumulation) in a wide range of animal models are not extensively documented in the provided literature. However, as a beta-blocker, its distribution is likely influenced by its physicochemical properties, including lipophilicity, which can affect its ability to cross cell membranes and distribute into different tissues wikipedia.orgdrugbank.com.

Metabolic Pathways and Enzymatic Transformations of this compound in Preclinical Systems

Drug metabolism is a critical process that transforms the parent drug into metabolites, often to facilitate their elimination from the body abdn.ac.uk. Preclinical studies aim to elucidate these metabolic pathways and identify the enzymes responsible srce.hrnews-medical.net.

Cytochrome P450 (CYP) Mediated Metabolism

The cytochrome P450 (CYP) enzyme system plays a significant role in the Phase I metabolism of numerous drugs through oxidation, reduction, and hydrolysis reactions news-medical.netnih.gov. While the specific CYP isoforms involved in the metabolism of this compound in preclinical animal models are not explicitly detailed in the provided search results, CYP enzymes are commonly implicated in the biotransformation of beta-adrenergic blockers nih.gov. Studies on other beta-blockers have demonstrated the involvement of various CYP enzymes, such as CYP2D6, CYP3A4, CYP1A2, and CYP2C9, in their metabolic profiles nih.govpharmgkb.org. Further research would be needed to definitively identify the specific CYP enzymes responsible for this compound metabolism in relevant animal species.

Conjugation Reactions and Metabolite Identification

Phase II metabolism often involves the conjugation of a drug or its Phase I metabolites with endogenous compounds, such as glucuronic acid or sulfate, resulting in more polar and readily excretable metabolites abdn.ac.uk. Metabolite identification is an essential component of preclinical research to understand the metabolic fate of the parent compound srce.hr.

Specific details regarding the conjugation reactions that this compound undergoes or the precise structures of its conjugated metabolites in animal models are not available in the provided information. However, conjugation is a common metabolic pathway for many drugs, including beta-blockers, and contributes to their elimination abdn.ac.uknih.gov. While the provided literature does not offer specific data on this compound's conjugated metabolites in preclinical species, it is a metabolic route that would typically be investigated in comprehensive biotransformation studies.

Systemic Elimination Mechanisms in Biological Models

The elimination of this compound and its metabolites from the biological system occurs primarily through excretion, predominantly via the kidneys and/or bile wikipedia.orgabdn.ac.uk. Understanding the routes and rates of elimination is crucial for characterizing a drug's pharmacokinetic profile.

While a comprehensive analysis of this compound's systemic elimination mechanisms across various animal models is not provided, the observation of rapidly decreasing blood levels in rats after administration suggests that elimination processes are active in this species researchgate.net. The rate of elimination is often quantified by the elimination half-life, which represents the time it takes for the drug concentration in the plasma to reduce by half wikipedia.org. Although a human study reported an elimination half-life of four hours for this compound, specific elimination half-lives for this compound in different animal models were not found in the provided search results nih.gov. The predominant routes and rates of excretion can exhibit species-specific variations iu.edunih.gov.

Bioavailability Assessment in Preclinical Studies

Bioavailability is a key pharmacokinetic parameter that describes the proportion of an administered dose of a drug that reaches the systemic circulation in an unchanged form nih.govmdpi.com. Preclinical bioavailability studies, often involving comparison of systemic exposure after different routes of administration, help to assess the extent of absorption and the impact of first-pass metabolism mdpi.com.

In a study conducted in rats, the bioavailability of this compound following nasal administration was assessed by comparing the area under the plasma concentration-time curve (AUC) with that obtained after intravenous administration researchgate.net. The AUC values for nasal and intravenous administration of this compound at a dose of 5 mg/kg body weight were reported as 65.67 (ng x hr)/ml and 65.32 (ng x hr)/ml, respectively researchgate.net.

Area Under the Curve (AUC) for this compound in Rats (5 mg/kg)

Route of AdministrationAUC (ng x hr)/ml
Nasal65.67
Intravenous65.32

This data suggests that in rats, the systemic exposure to this compound following nasal administration is comparable to that following intravenous administration at this dose level, indicating potentially high bioavailability via the nasal route in this species researchgate.net.

Advanced Analytical Methodologies for Indenolol Research and Characterization

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. It is extensively used for the quantitative determination and purity assessment of drug substances like Indenolol (B1671870).

While specific validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the routine quantitative analysis of this compound are not extensively detailed in publicly available literature, the development and validation of such methods for other beta-blockers, such as Atenolol (B1665814), provide a framework for how a method for this compound would be established.

A typical RP-HPLC method for a beta-blocker involves a C18 column, a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), and UV detection at a wavelength where the analyte exhibits maximum absorbance. Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

For instance, a validated RP-HPLC method for the simultaneous estimation of Atenolol and Amlodipine utilized a C18 column with a mobile phase of methanol, acetonitrile, and a buffer solution, achieving good separation and recovery. A similar approach could be adapted for this compound, with optimization of the mobile phase composition, pH, and flow rate to achieve optimal separation from any impurities or degradation products.

Table 1: Representative RP-HPLC Method Parameters for Beta-Blocker Analysis

ParameterTypical Conditions
Stationary Phase C18 (Octadecylsilyl silica gel)
Mobile Phase Phosphate/Acetate Buffer : Acetonitrile/Methanol
Detection UV Spectrophotometry (e.g., 225 nm)
Flow Rate 1.0 mL/min
Temperature Ambient

This table is based on general methodologies for beta-blockers and would require specific optimization for this compound.

This compound possesses a chiral center, meaning it exists as two enantiomers. As the pharmacological activity of enantiomers can differ significantly, their separation and the determination of enantiomeric purity are crucial. Chiral HPLC is the primary technique for this purpose.

Research has demonstrated the successful chiral resolution of this compound enantiomers using a polysaccharide-based chiral stationary phase. A study involving sixteen beta-adrenergic antagonists, including this compound, reported their resolution on an AmyCoat column. nih.govresearchgate.net The separation was achieved using a mobile phase composed of n-heptane, ethanol, and diethylamine in various combinations. nih.govresearchgate.net The detection was carried out at 225 nm. nih.govresearchgate.net

The study reported a range of capacity factors (k'), separation factors (α), and resolution factors (Rs) for the group of beta-blockers, which were found to be between 0.38 to 19.70, 1.08 to 2.33, and 1.0 to 4.50, respectively. nih.govresearchgate.net While specific values for this compound were not individually detailed, its inclusion in the study confirms the applicability of this type of chiral stationary phase for its enantiomeric separation.

Table 2: Chromatographic Conditions for Chiral Separation of Beta-Blockers including this compound

ParameterConditions
Chiral Stationary Phase AmyCoat (150 x 4.6 mm, 3 µm)
Mobile Phase n-heptane:ethanol:diethylamine (e.g., 85:15:0.1, v/v/v)
Flow Rate 0.5 - 3.0 mL/min
Detection UV at 225 nm

This table is based on a study that included this compound among other beta-blockers. nih.govresearchgate.net

Spectroscopic Techniques for Structural Elucidation and Quantitative Research

Spectroscopic techniques are indispensable for the structural elucidation of this compound and for quantitative research, particularly in the identification of its metabolites and in understanding its conformational properties.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying drug metabolites. While specific studies on the metabolic profile of this compound are not readily found in the literature, the general strategies for metabolite identification of beta-blockers are well-established.

The process typically involves administering the drug to an in vivo or in vitro system (e.g., liver microsomes) and then analyzing the resulting biological fluids or incubation mixtures by LC-MS. High-resolution mass spectrometry (HRMS) is often employed to obtain accurate mass measurements of potential metabolites, which aids in determining their elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the parent drug and its potential metabolites. By comparing the fragmentation patterns, common structural fragments can be identified, and the site of metabolic modification can be deduced.

Common metabolic pathways for beta-blockers include hydroxylation of the aromatic ring or alkyl side chains, N-dealkylation, and glucuronidation. For this compound, potential metabolites could include hydroxylated derivatives of the indene (B144670) ring or the propanolamine (B44665) side chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the conformational analysis of molecules in solution. Although specific conformational studies of this compound using NMR are not widely published, the principles of such an analysis are well understood.

¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For conformational analysis, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly valuable. NOESY experiments detect through-space interactions between protons that are close to each other, providing distance constraints that can be used to build a three-dimensional model of the predominant conformation in solution.

For a molecule like this compound, NMR studies could elucidate the relative orientation of the indenyl group and the propanolamine side chain, as well as the preferred conformation of the flexible side chain. This information is valuable for understanding its interaction with the beta-adrenergic receptor.

Capillary Electrophoresis (CE) and Other Electrophoretic Techniques for this compound Analysis

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of pharmaceuticals. Its advantages include short analysis times, low consumption of reagents and samples, and high resolving power.

While there is a lack of specific published methods for the analysis of this compound by capillary electrophoresis, methods developed for other beta-blockers demonstrate the potential of this technique. Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates analytes based on their mass-to-charge ratio. For basic compounds like this compound, CZE would be performed in an acidic buffer to ensure the analyte is protonated and carries a positive charge.

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used for the separation of both neutral and charged compounds and is particularly useful for separating mixtures of compounds with different hydrophobicities. For the enantioselective separation of chiral drugs, chiral selectors such as cyclodextrins can be added to the background electrolyte in CE. This approach has been successfully applied to the enantiomeric separation of other beta-blockers and could likely be adapted for this compound.

Table 3: Potential Capillary Electrophoresis Method Parameters for Beta-Blocker Analysis

ParameterPotential Conditions
Capillary Fused Silica (e.g., 50 µm i.d.)
Background Electrolyte Phosphate or Borate buffer
Chiral Selector (for enantioseparation) Cyclodextrins (e.g., β-cyclodextrin)
Applied Voltage 15-30 kV
Detection UV (e.g., 200-230 nm)

This table outlines general conditions that would serve as a starting point for developing a specific CE method for this compound.

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening in Research

The evolution of analytical chemistry has consistently trended towards miniaturization, driven by the need for faster, more cost-effective, and higher-throughput analysis. nih.gov In the realm of pharmaceutical research, particularly for compounds like this compound, microfluidic and miniaturized analytical platforms are emerging as powerful tools for high-throughput screening (HTS). nih.gov These technologies, often referred to as "lab-on-a-chip" or "organ-on-a-chip" systems, integrate multiple laboratory functions onto a single, small-format device, enabling the precise manipulation of minute fluid volumes. nih.govelveflow.com This paradigm shift from conventional benchtop assays offers significant advantages, including reduced consumption of expensive reagents and valuable samples, faster analysis times due to shorter diffusion distances, and the potential for massive parallelization and automation. nih.govresearchgate.net

The application of microfluidic systems in drug discovery allows for a more accurate simulation of physiological conditions, which is crucial for understanding the bioactivity of compounds like this compound. nih.gov For instance, "organ-on-a-chip" models that mimic the function of human organs, such as the heart, liver, or kidneys, provide a more relevant biological context for screening cardiovascular drugs compared to traditional 2D cell cultures. nih.govbio-integration.org These platforms can recreate the complex microenvironments, including mechanical cues and fluid flow, that influence drug efficacy and toxicity. nih.gov

While specific research detailing the use of microfluidic platforms for the high-throughput screening of this compound is not extensively documented in publicly available literature, the broader class of beta-blockers, to which this compound belongs, has been the subject of analysis using various miniaturized techniques. ekb.egnih.govaquaenergyexpo.com The principles and methodologies applied to other beta-blockers are directly applicable to the future development of high-throughput screening assays for this compound and its analogues.

Several microfluidic approaches hold significant promise for this compound research. Droplet-based microfluidics, for example, encapsulates individual cells or reactions within picoliter to nanoliter droplets, creating millions of isolated microreactors for high-throughput screening. mdpi.com This technique is particularly advantageous for screening large compound libraries against specific biological targets related to this compound's mechanism of action. Continuous-flow microfluidics can be employed to create stable concentration gradients of this compound, allowing for the simultaneous investigation of dose-dependent cellular responses. mdpi.com Furthermore, paper-based microfluidic devices offer a low-cost and user-friendly platform for developing rapid diagnostic or screening assays.

The integration of sensitive detection methods is paramount to the success of these miniaturized platforms. Techniques such as fluorescence detection, mass spectrometry, and electrochemical analysis have been successfully coupled with microfluidic systems for the quantitative analysis of various pharmaceuticals, including beta-blockers. nih.govaquaenergyexpo.com For instance, liquid chromatography coupled with mass spectrometry (LC-MS) has been utilized for the sensitive and selective analysis of multiple beta-blockers in complex biological matrices. aquaenergyexpo.com The miniaturization of such analytical systems paves the way for high-throughput toxicological and pharmacological profiling of this compound. nih.gov

The following tables summarize research findings on the application of miniaturized and microfluidic platforms for the analysis of beta-blockers, providing a framework for the potential application of these technologies in this compound research.

Table 1: Application of Miniaturized Analytical Platforms for Beta-Blocker Analysis

PlatformAnalytesSample MatrixDetection MethodKey Findings
Dispersive liquid–liquid microextraction (DLLME) and Solidification of floating organic droplet microextraction (SFOME) Atenolol, nadolol, pindolol (B1678383), acebutolol, metoprolol (B1676517), bisoprolol (B1195378), propranolol (B1214883), betaxololAqueous matricesGas Chromatography (GC) or Liquid Chromatography (LC)Provided good enrichment factors and extraction recovery for most of the tested beta-blockers. mdpi.com
ELISA, GC-MS, and LC-MS Acebutolol, alprenolol, atenolol, betaxolol, bisoprolol, carteolol, labetalol, metipranolol, metoprolol, nadolol, oxprenolol, pindolol, propranolol, sotalol, timolol (B1209231), bupranololUrineELISA, GC-MS, LC-MSLC-MS offered the best sensitivity for the determination of target analytes in the lower ng/mL range. nih.gov
UHPLC-QqQ-MS/MS 18 beta-adrenergic blocking agentsHuman postmortem specimensMultiple Reaction Monitoring (MRM)A fast, simple, and sensitive method with a limit of quantification (LOQ) in the range of 0.1 to 0.5 ng/mL. mdpi.com
Ultra-high-performance liquid chromatography coupled with ultra-high-resolution TOF mass spectrometry Acebutolol, betaxolol, bisoprolol, metoprolol, nebivolol, sotalolHuman serumUHR-TOF MSSuccessfully applied for therapeutic drug monitoring and determination in intoxicated patients. researchgate.net

Table 2: Performance Characteristics of Miniaturized Analytical Methods for Beta-Blocker Quantification

MethodBeta-Blocker(s)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC Atenolol0.05-10 μg/mL0.01 μg/mL0.03 μg/mL100.14 ± 1.04 to 100.75 ± 0.67 longdom.org
HPLC Atenolol1-100 μg mL-10.4 μg mL-11.0 μg mL-198.3-102.5 scialert.net
SFOME-LC-PDA 8 beta-blockers-0.07 to 0.15 µg/mL0.20 to 0.45 µg/mL14.71 to 87.55 mdpi.com
UHPLC-UHR-TOF MS 6 beta-blockers-0.050-0.538 µg L-1 (pharmaceuticals), 0.192-0.845 µg L-1 (plasma)0.152-1.794 µg L-1 (pharmaceuticals), 0.641-2.562 µg L-1 (plasma)- researchgate.net

These examples with other beta-blockers underscore the immense potential of microfluidic and miniaturized platforms for advancing this compound research. By adapting and validating these methodologies for this compound, researchers can significantly accelerate the pace of discovery and characterization, leading to a deeper understanding of its pharmacological properties. The continued development of these technologies, particularly in the context of "organ-on-a-chip" systems, promises to provide more predictive and human-relevant data for the entire class of beta-adrenergic blocking agents. nih.govjosuegoss.com

Future Research Directions and Theoretical Applications of Indenolol

Elucidating Novel Mechanistic Actions Beyond Beta-Adrenergic Blockade

While Indenolol (B1671870) is primarily characterized by its beta-adrenergic blocking activity, further research could delve into potential mechanisms beyond this established function. Some studies have noted this compound's membrane-stabilizing effect, which contributes to its antiarrhythmic properties. patsnap.com Future research could investigate the precise molecular pathways involved in this membrane stabilization and whether it has implications for other cellular processes or conditions. Additionally, exploring this compound's influence on the renin-angiotensin-aldosterone system, beyond simply reducing renin release, could uncover more nuanced interactions and potential therapeutic benefits. patsnap.com Identifying and understanding any partial agonist activity at vascular beta-adrenoceptors, as suggested by some in vitro studies, could also reveal additional mechanisms influencing its effects on blood flow and potentially lead to new therapeutic hypotheses. nih.gov

Rational Design of Next-Generation this compound Analogs with Enhanced Specificity or Novel Properties

The chemical structure of this compound, a derivative of phenolic 4-indenol, provides a basis for the rational design of novel analogs. wikipedia.orgdrugbank.com Future research could focus on modifying the this compound structure to enhance its selectivity for specific beta-adrenergic receptor subtypes (e.g., achieving greater beta-1 selectivity while minimizing beta-2 effects) or to eliminate or enhance intrinsic sympathomimetic activity, depending on the desired therapeutic outcome. patsnap.comnih.gov Computational approaches and quantitative structure-activity relationship (QSAR) modeling could play a significant role in this process, predicting the pharmacological properties of potential analogs before synthesis. researchgate.netgoogleapis.com The goal would be to design compounds with improved efficacy, reduced potential for off-target effects, or novel properties applicable to a wider range of conditions. This could involve exploring modifications to the propanolamine (B44665) or indene (B144670) moieties of the molecule. wikipedia.org

Theoretical Exploration of this compound’s Potential in Unconventional Pharmacological Targets

Given the multifaceted nature of cardiovascular disease and the potential for beta-blockers to influence various physiological systems, theoretical exploration into this compound's potential at unconventional pharmacological targets is warranted. Beyond its primary use in hypertension and arrhythmias, research could theoretically investigate its effects on targets involved in inflammation, oxidative stress, or endothelial dysfunction, processes known to contribute to cardiovascular pathology. delveinsight.com While speculative, exploring its interaction with receptors or pathways outside the adrenergic system, perhaps through serendipitous findings from high-throughput screening or in silico predictions, could uncover entirely new therapeutic applications. For example, some beta-blockers have shown potential in areas like glaucoma or even certain neurological conditions, suggesting possible avenues for theoretical exploration with this compound. drugbank.comopenaccessjournals.com

Integration of Omics Data for Systems-Level Understanding of this compound’s Biological Effects

Integrating various omics datasets (genomics, transcriptomics, proteomics, metabolomics) could provide a systems-level understanding of this compound's biological effects. frontiersin.orgnih.govomicscouts.comresearchgate.net Future research could utilize these approaches to comprehensively map how this compound influences gene expression, protein profiles, and metabolic pathways in relevant tissues or cell types. frontiersin.orgnih.govomicscouts.comresearchgate.net This could reveal complex interactions and downstream effects not evident from studying individual targets. nih.govresearchgate.net For instance, omics data might shed light on the mechanisms underlying this compound's membrane-stabilizing effect or its influence on the renin-angiotensin-aldosterone system at a molecular level. patsnap.comresearchgate.net Such integrated analyses could help identify biomarkers of response or resistance to this compound and potentially reveal new therapeutic targets or patient stratification strategies. omicscouts.comresearchgate.net Advanced computational tools and bioinformatics infrastructure would be essential for processing and interpreting these large, complex datasets. omicscouts.comresearchgate.netiu.edu

Q & A

Q. What are the key chemical identifiers and structural characteristics of Indenolol, and how can they be validated experimentally?

this compound (Chemical name: 1-(Indan-4-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride) is a β-adrenergic receptor antagonist. Key identifiers include CAS Registry Numbers 60607-68-3 (this compound base) and 68906-88-7 (hydrochloride salt) . Structural validation involves techniques like nuclear magnetic resonance (NMR) for proton/carbon mapping, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Purity assessment requires HPLC with UV detection, referencing pharmacopeial standards for impurities .

What methodological frameworks are recommended for formulating research questions on this compound’s pharmacological mechanisms?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables (e.g., in vitro receptor binding assays comparing this compound to atenolol). The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps, such as this compound’s selectivity for β1 vs. β2 receptors in cardiomyocytes . For preclinical studies, align objectives with ICH M7 guidelines for impurity profiling .

Q. How should researchers design synthesis protocols for this compound to ensure reproducibility?

Document reaction conditions (solvents, catalysts, temperature) and validate intermediates via thin-layer chromatography (TLC) or GC-MS. Include orthogonal purification methods (e.g., recrystallization, column chromatography) and quantify yield discrepancies between batches using ANOVA to identify process variability . Reference structural analogs like atenolol for troubleshooting synthetic bottlenecks (e.g., protecting group strategies for the indan ring) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported efficacy across different in vivo hypertension models?

Discrepancies may arise from species-specific pharmacokinetics (e.g., rat vs. dog CYP450 metabolism). Conduct comparative studies with controlled variables:

  • Dose-response curves across species.
  • Pharmacokinetic profiling (AUC, Cmax, half-life) using LC-MS/MS.
  • Tissue distribution analysis via radiolabeled this compound (e.g., <sup>14</sup>C tracing). Apply meta-analysis to reconcile data, emphasizing confidence intervals and heterogeneity metrics (I²) .

Q. How can researchers optimize toxicology studies for this compound to meet regulatory requirements for first-in-human trials?

Follow ICH S7B and S1C(R2) guidelines:

  • Safety pharmacology : Assess QT prolongation risk in hERG assays and telemetry-monitored canines.
  • Repeat-dose toxicity : Use two species (rodent and non-rodent) with histopathology endpoints.
  • Genotoxicity : Perform Ames test, micronucleus assay, and in vitro chromosomal aberration tests. Cross-reference atenolol’s toxicity profiles to identify class-specific risks (e.g., bronchoconstriction in asthma models) .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in heterogeneous patient cohorts?

For clinical

  • Use mixed-effects models to account for inter-individual variability (e.g., age, renal function).
  • Apply Bayesian hierarchical modeling if prior data (e.g., atenolol trials) inform this compound’s response curves.
  • Validate outliers via Grubbs’ test or robust regression. In preclinical studies, report effect sizes (Cohen’s d) and power analysis (α=0.05, β=0.2) .

Q. How should researchers address gaps in this compound’s mechanistic data when proposing new clinical applications (e.g., migraine prophylaxis)?

Conduct scoping reviews to map evidence across databases (PubMed, Embase) using PRISMA-ScR guidelines . Prioritize in silico studies (molecular docking for 5-HT1B/1D receptor affinity) followed by ex vivo validation (e.g., isolated rabbit basilar artery assays). Use PICOT to define outcomes (e.g., “In adults with migraines [P], does this compound [I] reduce attack frequency [O] compared to propranolol [C] over 12 weeks [T]?”) .

Methodological Guidance

Q. What are best practices for documenting this compound’s preclinical data to support IND submissions?

  • Pharmacology : Include dose-ranging studies, receptor binding affinities (Ki), and in vivo efficacy models (e.g., SHR rats).
  • Toxicology : Provide NOAEL (No Observed Adverse Effect Level) and MTD (Maximum Tolerated Dose) with species-specific mg/m² conversions.
  • CMC (Chemistry, Manufacturing, Controls) : Detail synthetic routes, impurity thresholds (ICH Q3A), and stability data (accelerated/degradation studies) .

Q. How can researchers mitigate bias when analyzing conflicting data on this compound’s metabolic pathways?

  • Blinded analysis : Assign independent teams for LC-MS/MS data processing vs. interpretation.
  • Triangulation : Cross-validate findings using multiple assays (e.g., microsomal stability, hepatocyte incubations).
  • Transparency : Publish negative results and raw datasets in repositories like Figshare or Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indenolol
Reactant of Route 2
Reactant of Route 2
Indenolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.